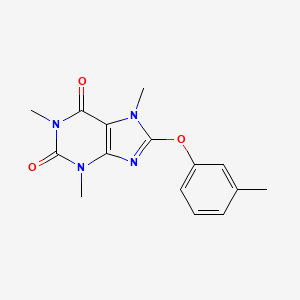![molecular formula C16H23N3O2 B5754347 N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)
N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine, also known as W-18, is a synthetic opioid that was first synthesized in the 1980s by a team of researchers at the University of Alberta in Canada. It is considered to be one of the most potent opioids ever created, with a reported potency that is 10,000 times greater than that of morphine. Due to its high potency, it has been classified as a Schedule I drug in the United States and is not approved for medical use.
Wirkmechanismus
The mechanism of action of N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine is not fully understood, but it is believed to work by binding to the mu-opioid receptor and activating the same signaling pathways that are activated by other opioids. However, due to its high potency, it may also interact with other receptors in the brain and produce effects that are not seen with other opioids.
Biochemical and Physiological Effects:
N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine has been shown to produce analgesic effects in animal models, but these effects are not seen at doses that are safe for human use. It has also been shown to produce sedative effects and to decrease locomotor activity in animals. However, due to its high potency and lack of safety data, it is not recommended for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine in lab experiments is its high potency, which allows researchers to study the opioid receptor system in greater detail. However, its lack of safety data and potential for abuse make it a risky choice for lab experiments. It is also difficult to obtain and may be expensive, which can limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine. One area of interest is the development of new drugs that target the opioid receptor system but are less addictive and have fewer side effects than current opioids. N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine may also be useful in studying the mechanisms of opioid addiction and withdrawal, as well as in developing new treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action of N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine and its potential therapeutic uses.
Synthesemethoden
The synthesis of N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine involves several steps, including the reaction of 1,2-diphenylethylene with nitroethane to form 1-(2-nitrophenyl)-2-phenylethene. This compound is then reacted with piperidine to form N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine, which is then methylated to form N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine.
Wissenschaftliche Forschungsanwendungen
N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine has been used in scientific research to study the opioid receptor system and to develop new drugs for pain management. It has been shown to bind to the mu-opioid receptor, which is the same receptor that is targeted by other opioids such as morphine and fentanyl. However, unlike these drugs, N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine does not produce significant respiratory depression or other side effects that are associated with opioid use.
Eigenschaften
IUPAC Name |
N,1-dimethyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-17-12-9-15(10-13-17)18(2)11-5-7-14-6-3-4-8-16(14)19(20)21/h3-8,15H,9-13H2,1-2H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQMTEWDFMVQHB-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)N(C)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423155 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)





![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)
![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)
![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)
![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)